N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrazine core, piperidine, and tetrahydro-pyran moieties, makes it a subject of interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazolo[4,3-a]pyrazine moiety have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with various enzymes and receptors in the body. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The biochemical pathways affected by these compounds can be diverse, depending on their specific targets. For example, some 1,2,4-triazolo[4,3-a]pyrazine derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure and functional groups. In silico pharmacokinetic and molecular modeling studies have been summarized for some of these compounds .
Result of Action
The molecular and cellular effects of these compounds’ actions can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death in the case of anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrazine ring system.
Introduction of Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of Tetrahydro-Pyran Moiety: The tetrahydro-pyran ring is typically formed through cyclization reactions involving dihydropyran and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolo-pyrazine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, which are known for their pharmacological properties.
Tetrahydro-Pyran Derivatives: Compounds with the tetrahydro-pyran ring, used in various chemical and biological applications.
Uniqueness
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is unique due to its combination of the triazolo-pyrazine core, piperidine, and tetrahydro-pyran moieties. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-26-27-21-20(24-11-14-29(17)21)28-12-7-19(8-13-28)25-22(30)23(9-15-31-16-10-23)18-5-3-2-4-6-18/h2-6,11,14,19H,7-10,12-13,15-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKUMNSCOQSNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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